molecular formula C16H21NO2 B7571365 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

Cat. No. B7571365
M. Wt: 259.34 g/mol
InChI Key: ZOYSSPOOXDABFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, also known as DMCM, is a compound that belongs to the class of benzodiazepines. DMCM has been widely studied for its potential therapeutic applications, particularly for its anxiolytic and sedative effects.

Mechanism of Action

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone increases the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It has been shown to decrease anxiety and increase sedation in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has also been shown to decrease seizure activity in animal models of epilepsy. Additionally, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone is also relatively easy to synthesize and is readily available. However, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its therapeutic potential. Additionally, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term therapy.

Future Directions

There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the potential use of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone in the treatment of anxiety disorders and other psychiatric conditions. Additionally, there is interest in exploring the potential use of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone in combination with other drugs, such as antidepressants and antipsychotics, to enhance their therapeutic effects. Finally, there is a need for further research to better understand the long-term effects of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone use and its potential for tolerance and dependence.
Conclusion:
3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone is a compound that has been extensively studied for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, leading to its anxiolytic and sedative effects. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, but also has limitations that may limit its therapeutic potential. There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, including the development of more potent and selective GABA-A receptor modulators and the exploration of its potential use in combination with other drugs.

Synthesis Methods

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-6-4-5-9-17(12)16(18)14-10-13-7-2-3-8-15(13)19-11-14/h2-3,7-8,12,14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSSPOOXDABFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.